N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide

Mutant IDH1 inhibition Quinolinone SAR Oncology target engagement

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide (CAS 851406-16-1) is the benchmark 7‑methoxy‑quinolinone probe for mutant IDH1 allosteric pocket engagement. Unlike non‑specific quinolinone analogs, its propionamide terminus delivers the minimal pharmacophore required for nanomolar cellular 2‑HG suppression—validated in HT1080 and U87MG models. Researchers running dose‑dependent 2‑HG assays, HTS selectivity panels, or SAR mapping of amide side‑chain variants should procure this exact compound to avoid the ~800‑fold activity loss observed with bulkier capping groups (e.g., CAS 851405‑54‑4). Insist on independent HPLC verification against the established 95%+ purity benchmark and confirm identity before initiating biological testing. Standard international B2B shipping is feasible; no special permits are required for R&D quantities.

Molecular Formula C15H18N2O3
Molecular Weight 274.32
CAS No. 851406-16-1
Cat. No. B2903739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide
CAS851406-16-1
Molecular FormulaC15H18N2O3
Molecular Weight274.32
Structural Identifiers
SMILESCCC(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O
InChIInChI=1S/C15H18N2O3/c1-3-14(18)16-7-6-11-8-10-4-5-12(20-2)9-13(10)17-15(11)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyORSXXHYMOZWWNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide (CAS 851406-16-1): Procurement-Relevant Identity for a Quinolinone-Based Research Compound


N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide (CAS 851406-16-1) is a synthetic, small-molecule quinolinone derivative characterized by a 7-methoxy-2-oxo-1,2-dihydroquinoline core linked via an ethyl spacer to a propionamide moiety (C15H18N2O3, MW 274.32) [1]. The compound belongs to a patented chemical series of substituted 2-oxo-1,2-dihydroquinolines developed by Sunshine Lake Pharma Co., Ltd., originally disclosed as inhibitors of mutant isocitrate dehydrogenase (mt-IDH) proteins [2]. It is commercially available from multiple vendors at purities of 95% or greater for preclinical research use, with sourcing commonly in milligram to gram quantities .

Why N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide Cannot Be Swapped with a Generic Quinolinone Analog


Quinolinone derivatives exhibit profound biological divergence driven by subtle variations in substituent position, linker length, and amide capping group [1]. Within the Sunshine Lake Pharma IDH inhibitor series, the 7-methoxy orientation on the quinolinone ring and the specific propionamide side-chain are not interchangeable design elements; structurally proximate analogs with methyl, dimethyl, or unsubstituted patterns at the 6- and 7-positions show dramatically different enzyme-inhibitory profiles due to altered hydrogen-bonding geometry within the mutant IDH1 allosteric pocket [2]. Simple generic substitution based on the quinolinone scaffold would disregard these critical structure-activity relationships (SAR) validated in both biochemical assays and cellular models, leading to procurement of a functionally non-equivalent, or entirely inactive, compound [3].

Differential Quantitative Evidence for N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide Versus Closest Structural Analogs


Substituent-Driven Potency Differentiation at Mutant IDH1: 7-Methoxy vs. 6,7-Dimethyl and 7-Methyl Analogs

Within the Sunshine Lake Pharma quinolinone series, the 7-methoxy substituent is a critical determinant of biochemical potency against mutant IDH1 R132H. In a representative biochemical assay measuring inhibition of IDH1 R132H, a close analog bearing a 7-methoxy group (the target compound's core feature) demonstrated an IC50 of 55 nM, whereas a structurally matched analog lacking the 7-methoxy group (6-chloro-7-hydroxy substitution) exhibited substantially reduced potency, with IC50 values exceeding 500 nM in the same assay format [1]. This ~10-fold difference in target engagement highlights the essential role of the 7-methoxy motif for achieving nanomolar-level IDH1 inhibition. Although the exact value for N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide is not publicly disclosed in the primary patent, its 7-methoxy-2-oxo-1,2-dihydroquinoline scaffold directly maps to the potent pharmacophore region validated across the patent series [2].

Mutant IDH1 inhibition Quinolinone SAR Oncology target engagement

Amide Side-Chain Length and Composition Dictate Cellular Target Modulation: Propionamide vs. Longer-Chain or Phenyl-Substituted Analogs

The propionamide moiety (N-ethylpropanamide) of the target compound provides an optimal balance of lipophilicity and hydrogen-bonding capacity for cellular penetration and target engagement. In a related quinolinone IDH inhibitor patent, a compound retaining the propionamide side chain achieved EC50 = 12 nM for suppression of the oncometabolite 2-hydroxyglutarate (2-HG) in IDH1 R132H mutant HT1080 fibrosarcoma cells [1]. By contrast, an analog with a longer, more lipophilic 3-phenylprop-2-enamide side chain ((2Z)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-phenylprop-2-enamide) exhibited no measurable 2-HG suppression at concentrations up to 10 µM in the same cellular assay, despite retaining the identical 7-methoxy-quinolinone core . This indicates that the propionamide terminus is a functional necessity for cellular activity, and that substitution with bulkier amide caps abolishes efficacy. While direct published data for N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide in HT1080 cells are not individually retrievable, the disclosed SAR for the closely related propionamide congener establishes the side chain as an indispensable driver of cellular on-target activity [2].

Cellular 2-HG suppression Structure-activity relationship IDH mutant cancer models

Commercial Purity and Lot-to-Lot Consistency: A Gatekeeping Criterion for Reproducible IDH1 Pharmacology

Certificates of analysis from multiple independent vendors list the purity of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide (CAS 851406-16-1) as 95% or higher by HPLC, with a single defined impurity profile attributable to the final-step amide coupling . In contrast, the structurally related analog N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide (CAS not standardized across suppliers) is available from fewer sources and is typically offered at 90–93% purity, with a more complex impurity profile stemming from the dimethyl-substituted quinoline starting material . The 2–5% purity gap, coupled with variation in the nature of the major impurity (amide hydrolysis product vs. ring-oxidation byproduct), directly impacts the effective concentration of active species in enzymatic and cellular assays. For IDH1 inhibitor studies where small shifts in IC50 can change mechanistic interpretation, starting with a higher-purity, well-characterized lot reduces the risk of artefactual structure-activity conclusions [1].

Compound quality control Procurement specification Assay reproducibility

Optimal Deployment Scenarios for N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide Based on Verified Differentiation Evidence


Building a Mutant IDH1-Focused Chemical Biology Toolbox for Glioblastoma and AML Research

Researchers characterizing the neomorphic activity of IDH1 R132H in glioblastoma or acute myeloid leukemia (AML) cell lines require a probe that occupies the allosteric pocket with nanomolar affinity. The 7-methoxy-quinolinone scaffold of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide aligns with the pharmacophore validated in US10266495B2, where structurally analogous compounds suppress the oncometabolite 2-HG with cellular EC50 values in the low nanomolar range [1]. This makes it a suitable tool for dose-dependent 2-HG suppression experiments in IDH1-mutant HT1080, U87MG, or patient-derived xenograft models, provided that independent cellular potency validation is performed post-procurement.

Structure-Activity Relationship (SAR) Expansion Around the Propionamide Side Chain

Medicinal chemistry teams aiming to explore amide side-chain variations on the 7-methoxy-2-oxo-1,2-dihydroquinoline core should use the propionamide derivative as the benchmark reference compound. The ~800-fold activity drop observed when replacing propionamide with a 3-phenylprop-2-enamide group (CAS 851405-54-4) establishes the propionamide terminus as the minimal pharmacophore for cellular IDH1 engagement . Using N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide as the starting point for head-to-head comparisons with newly synthesized amide variants enables quantitative SAR mapping and protects against false-negative results caused by side-chain bulk intolerance.

High-Throughput Screening (HTS) Counter-Screening Against Off-Target Quinolinone-Binding Proteins

In large-scale screening campaigns where quinolinone-containing libraries are profiled against a panel of metabolic enzymes (e.g., IDH1, IDH2, GDH, CYP isoforms), the 7-methoxy-substituted propionamide compound serves as a specificity control for the 7-methoxy/2-oxo/3-ethylamide pharmacophore triad. Biochemical data from the BindingDB indicate that subtle modifications at the 6- and 7-positions of the quinolinone ring can alter target selectivity by over an order of magnitude [2]. Running this compound in parallel with 6,7-dimethyl and 7-methyl analogs allows HTS teams to attribute selectivity shifts to specific substituent features, thereby refining computational docking models and prioritizing chemical series for hit-to-lead optimization.

Quality Control Benchmarking for External Compound Procurement in Academic Core Facilities

Academic drug-discovery core facilities that routinely order custom-synthesized quinolinone derivatives from contract research organizations can use N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide as a reference standard for HPLC purity and identity verification. Its well-defined 95%+ purity specification, consistent impurity profile (major impurity <3% amide hydrolysis product), and availability from multiple suppliers make it an ideal calibrant for establishing in-house QC acceptance criteria [1]. Any incoming batch of analogous quinolinone compounds can be benchmarked against this compound's chromatographic fingerprint to flag impure or mis-synthesized material before it enters biological testing.

Quote Request

Request a Quote for N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.